Product packaging for Butyl glycinate(Cat. No.:CAS No. 2885-01-0)

Butyl glycinate

Cat. No.: B3050804
CAS No.: 2885-01-0
M. Wt: 131.17 g/mol
InChI Key: ONDMKQWGMAVUNZ-UHFFFAOYSA-N
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Description

Historical Context and Significance of Glycine (B1666218) Ester Derivatives in Chemical Synthesis

Glycine, first isolated in 1820, is the simplest of the proteinogenic amino acids. chemicalbook.com Its incorporation into more complex molecules, particularly peptides, presented a significant challenge for early organic chemists. The primary difficulty in peptide synthesis is the need for controlled amide bond formation without racemization, which requires the selective protection of functional groups. nih.gov Nature utilizes 19 chiral α-amino acids (and achiral glycine) to build proteins, and uncontrolled reactions can quickly lead to a complex mixture of diastereoisomers. nih.gov

This necessity drove the development of "protecting groups," temporary modifications to functional groups that prevent them from participating in unwanted side reactions. nbinno.com For the synthesis of peptides, both the amino group and the carboxylic acid group of an amino acid must be selectively protected and deprotected. The development of amino acid esters was a critical step in protecting the carboxyl group.

Early strategies often involved benzyl (B1604629) or substituted benzyl groups for side-chain protection, a method known as the Boc/benzyl strategy, where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. nih.gov An alternative and widely used method is the Fmoc/t-butyl strategy, which employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus and acid-labile groups like tert-butyl for the C-terminus or side chains. nih.gov The introduction of the tert-butyl ester provided a valuable tool for chemists, as it is stable under many reaction conditions but can be easily removed with acids like trifluoroacetic acid (TFA), often without affecting other sensitive parts of the molecule. nih.govorgsyn.org

Overview of tert-Butyl Glycinate (B8599266) as a Key Building Block in Academia

Tert-butyl glycinate is a highly valued intermediate in organic synthesis, primarily because the tert-butyl ester serves as an effective protecting group for the carboxylic acid functionality of glycine. nbinno.com This protection is crucial in multi-step syntheses, preventing the carboxyl group from engaging in unintended reactions. nbinno.com The compound is typically available as a free base (a liquid) or as a more stable hydrochloride salt (a white crystalline powder). nbinno.comsigmaaldrich.com

The utility of the tert-butyl group stems from its specific chemical properties. It is bulky, which can provide steric hindrance, but its most important feature is its lability under acidic conditions. orgsyn.org This allows for selective deprotection, a cornerstone of modern synthetic strategy known as orthogonal protection. A chemist can use a tert-butyl ester alongside other protecting groups (like the base-labile Fmoc group) and remove each one selectively without disturbing the other. nih.gov In peptide synthesis, for example, tert-butyl glycinate provides a glycine unit with its carboxyl function masked, allowing the free amino group to form a peptide bond with another activated amino acid.

Table 1: Physicochemical Properties of tert-Butyl Glycinate

Property Value
CAS Number 6456-74-2
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Boiling Point 29-31 °C / 3 hPa
Density 0.96 g/cm³ at 20 °C

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Several synthetic routes to tert-butyl glycinate have been developed. Early methods involved the acid-catalyzed addition of N-benzyloxycarbonylglycine to isobutene, followed by a hydrogenation step to remove the benzyloxycarbonyl group. orgsyn.org Other approaches start from tert-butyl chloroacetate (B1199739) or tert-butyl bromoacetate (B1195939). orgsyn.orgresearchgate.net A direct and efficient method involves the acid-catalyzed transesterification of glycine with tert-butyl acetate (B1210297). Industrial production techniques have also been developed, reacting tert-butyl chloroacetate with an ammonification agent like liquefied ammonia (B1221849). google.com

Scope and Research Trajectories of tert-Butyl Glycinate Studies

The primary and most well-established application of tert-butyl glycinate is as a fundamental building block in peptide synthesis. nbinno.com It allows for the controlled, stepwise addition of glycine residues into a growing peptide chain, which is essential for creating peptides with a precise sequence and function for therapeutic or research purposes. nbinno.com

Beyond traditional peptide synthesis, research has expanded into the creation of peptidomimetics , which are molecules that mimic the structure and function of natural peptides but often have improved stability or bioavailability. mdpi.com Tert-butyl glycinate is used to introduce protected glycine fragments into these novel scaffolds. nbinno.commdpi.com For instance, it has been used in the synthesis of γ-turn peptidomimetics and constrained immunogens. google.com

A significant area of modern research involves the use of tert-butyl glycinate in asymmetric synthesis to produce unnatural α-amino acids. This is often achieved through metal-catalyzed cross-coupling reactions. nih.gov For example, Schiff bases derived from tert-butyl glycinate can be alkylated in the presence of a chiral catalyst to produce enantioenriched amino acids. iu.eduresearchgate.netresearchgate.net These reactions are a powerful tool for creating novel molecular structures with potential applications in medicinal chemistry and materials science. nbinno.comresearchgate.net The development of dual catalysis systems, combining transition-metal catalysis with organocatalysis, has further enhanced the stereocontrol and scope of these transformations. researchgate.net

Table 2: Key Research Areas Involving tert-Butyl Glycinate

Research Area Description
Peptide Synthesis Serves as a protected glycine unit for the stepwise, solid-phase, or solution-phase synthesis of peptides and proteins. nih.govnbinno.com
Peptidomimetics Used as a starting material to build non-natural backbones that mimic peptide secondary structures, such as α-helices or β-turns. mdpi.comgoogle.com
Asymmetric Synthesis Employed in the synthesis of novel, unnatural, and optically active α-amino acids via stereoselective alkylation or palladium-catalyzed cross-coupling reactions. iu.eduresearchgate.netresearchgate.net

| Pharmaceutical Development | Acts as an intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients where a glycine moiety is required. nbinno.comgoogle.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B3050804 Butyl glycinate CAS No. 2885-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-aminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO2/c1-2-3-4-9-6(8)5-7/h2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDMKQWGMAVUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183054
Record name Butyl glycinate
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Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2885-01-0
Record name Glycine, butyl ester
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Record name Butyl glycinate
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Synthetic Methodologies for Tert Butyl Glycinate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis aims to form the tert-butyl ester of glycine (B1666218) in a single or minimal number of steps, often starting from glycine itself or readily available precursors.

Acid-Catalyzed Esterification of Glycine with tert-Butanol (B103910)

A fundamental method for synthesizing tert-butyl glycinate (B8599266) involves the direct esterification of glycine with tert-butanol in the presence of a strong acid catalyst. Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or perchloric acid (HClO₄) google.comgoogle.comthieme-connect.comgoogle.com. This reaction, however, is often hampered by glycine's poor solubility in organic solvents, which can lead to lower yields and longer reaction times google.comthieme-connect.com. To overcome solubility issues, reactions are sometimes performed in solvent mixtures or under specific conditions that promote glycine dissolution or reactivity.

MethodCatalystReaction ConditionsYield (%)Reference(s)
Glycine + tert-ButanolHCl gasNot specified (implied acidic conditions)N/A
Glycine + tert-ButanolH₂SO₄Autoclave conditions35% google.com
Glycine + tert-ButanolHClO₄Not specified (implied acidic conditions)N/A thieme-connect.com
Glycine + tert-Butanol + MgSO₄ (anhydrous)Catalytic H₂SO₄Not specifiedGood researchgate.net
Glycine + tert-Butanol + BF₃·OEt₂Anhydrous MgSO₄Not specifiedGood researchgate.net
Glycine + tert-Butyl acetate (B1210297)Perchloric acid0–20°C, 24–72 hours>90% conversion google.comthieme-connect.com

Innovations in Direct Synthesis Pathways

Recent advancements have focused on improving the efficiency and environmental friendliness of direct synthesis routes. One notable innovation involves the use of tert-butyl acetate as both a reactant and a solvent, catalyzed by acids like perchloric acid google.comthieme-connect.com. This method offers better yields and simpler processing compared to the direct reaction with tert-butanol. Another approach utilizes bis(trifluoromethanesulfonyl)imide as a catalyst in tert-butyl acetate, providing rapid formation of tert-butyl esters of free amino acids with good yields under mild conditions thieme-connect.com. Furthermore, a process employing glycine and ethyl tert-butyl ester under acid catalysis has been reported, aiming for a more environmentally friendly production with no waste discharge google.com.

MethodCatalystReaction ConditionsYield (%)Reference(s)
Glycine + tert-Butyl acetatePerchloric acid (HClO₄)0–20°C, 24–72 hours>90% conversion google.comthieme-connect.com
Glycine + tert-Butyl acetateBis(trifluoromethanesulfonyl)imideNot specified (mild conditions)Good thieme-connect.com
Glycine + Ethyl tert-butyl esterAcidNot specified (industrial process)N/A google.com
Glycine + tert-Butyl acetateHClO₄ in tert-butyl acetateNot specified (faster, higher yields than others)High thieme-connect.com

Indirect Synthesis Pathways

Indirect synthesis routes typically involve modifying glycine or its precursors before esterification, often to circumvent solubility issues or improve reaction control.

From N-Protected Glycine Derivatives

This strategy involves first protecting the amino group of glycine with a suitable protecting group, such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc), and then esterifying the carboxylic acid with tert-butanol or isobutene. The N-protected glycine ester is then deprotected to yield tert-butyl glycinate. For instance, N-benzyloxycarbonylglycine can be reacted with isobutene under acidic conditions, followed by catalytic hydrogenolysis to remove the Cbz group and afford tert-butyl glycinate orgsyn.orgresearchgate.net. This method offers better control and higher yields but requires additional protection and deprotection steps.

Starting MaterialEsterification AgentCatalyst/ReagentDeprotection MethodOverall Yield (%)Reference(s)
N-BenzyloxycarbonylglycineIsobuteneAcid catalyst (e.g., H₂SO₄)Catalytic hydrogenolysis60-75% orgsyn.orgresearchgate.netresearchgate.net
N-Protected amino acidstert-ButanolAnhydrous MgSO₄, BF₃·OEt₂Not specifiedGood researchgate.net
N-Protected amino acidstert-ButanolCatalytic H₂SO₄Not specifiedGood researchgate.net
N-tert-Butoxycarbonylglycinetert-ButanolBis(trifluoromethanesulfonyl)imideNot specifiedGood thieme-connect.com
N-tert-Butoxycarbonylglycinetert-Butyl bromideNot specifiedNot specifiedNot specified acs.org
N-[2-(Fmoc)aminoethyl]glycinateTert-butyl esterNot specified (synthesized from tert-butyl bromoacetate)Acidolysis39% (for precursor) beilstein-journals.org

From Haloacetic Acid tert-Butyl Esters

This pathway typically begins with the synthesis of tert-butyl haloacetates, such as tert-butyl chloroacetate (B1199739) or tert-butyl bromoacetate (B1195939), from the corresponding haloacetic acids and tert-butanol or isobutene orgsyn.orgchemicalbook.comchemicalbook.com. These tert-butyl haloacetates are then reacted with an ammonia (B1221849) source or a protected amine to introduce the amino group. For example, tert-butyl chloroacetate can be reacted with ammonia (often as liquid ammonia) in a suitable solvent like THF or methyl tert-butyl ether to yield tert-butyl glycinate google.comgoogle.com. Alternatively, tert-butyl bromoacetate can be converted to tert-butyl azidoacetate, which is then reduced to tert-butyl glycinate orgsyn.org.

Starting MaterialAmination AgentSolventConditionsYield (%)Reference(s)
tert-Butyl chloroacetateLiquid ammoniaTHF, Hexanaphthene, Methylene (B1212753) dichloride, Methyl tert-butyl ether, Toluene10-50°C, 6-12 h65-72% google.com
tert-Butyl chloroacetateAmmonia solutionAcetonitrile80°C, 8h68% google.com
tert-Butyl bromoacetateSodium azide60% Acetone-waterReflux, 18 hours92% (for azide) orgsyn.org
tert-Butyl azidoacetateHydrogenMethanol, Pd/C catalyst10 hours72% (overall) orgsyn.org
Glycine saltstert-Butyl haloacetatesChlorinated solvents (e.g., DCM)Base (K₂CO₃, NaHCO₃)70-75%

Use of Isobutene in Synthesis

Isobutene serves as a convenient tert-butylating agent, reacting with glycine or N-protected glycine derivatives under acidic catalysis to form tert-butyl esters. This method is often employed in conjunction with N-protected amino acids, as it can be more efficient than direct esterification of free glycine orgsyn.orgacs.orggoogle.commdpi.com. The reaction typically involves isobutene gas bubbled through a solution of the amino acid derivative in the presence of a strong acid catalyst, sometimes under pressure google.com. While effective, this method can sometimes lead to lower yields or require protection strategies for the amino group to achieve optimal results google.com.

Starting MaterialEsterification AgentCatalystReaction ConditionsYield (%)Reference(s)
GlycineIsobuteneSulfuric acidAutoclave conditions35% google.com
N-Protected amino acidsIsobuteneSulfuric acidNot specified60-75% researchgate.netacs.orgresearchgate.net
N-Protected amino acidsIsobuteneBF₃·OEt₂Not specifiedGood researchgate.net
Amino acidIsobuteneAcid catalystNot specified (used with HCl to form HCl salt)N/A google.com
N-protected amino acids/peptidesIsobuteneAcid catalystNot specifiedGood researchgate.netacs.orgresearchgate.net

Green Chemistry and Sustainable Synthesis Methods

The drive towards environmentally friendly chemical processes has spurred innovation in the synthesis of tert-butyl glycinate. These advancements aim to minimize waste, reduce energy consumption, and utilize safer reagents and solvents.

Environmentally Benign Process Development

Several approaches highlight the development of environmentally benign processes for tert-butyl glycinate synthesis. One notable method involves the transesterification of glycine with tert-butyl acetate in the presence of perchloric acid. This route bypasses traditional protection-deprotection steps, thereby reducing synthesis time by approximately 40% . Furthermore, tert-butyl acetate is considered a non-toxic and recyclable solvent, aligning with green chemistry principles .

Another strategy for industrial production utilizes chloroacetic acid tert-butyl ester and an ammonification agent. This method is characterized by a simplified synthesis, cost-effectiveness, and a production environment that is described as friendly, with minimal waste discharge google.comgoogle.com. Specifically, a green synthesis method for tert-butyl bromoacetate, a precursor, has also been reported, employing bromoacetic acid, isobutylene, and a perfluorosulfonic acid resin as a catalyst in tetrahydrofuran (B95107) chemicalbook.com. Aqueous phosphoric acid has also been identified as an effective and environmentally benign reagent for the deprotection of tert-butyl esters, offering mild reaction conditions and good selectivity researchgate.net.

Aqueous Media Reactions for Glycinate Schiff Bases

The use of aqueous media for reactions involving glycinate derivatives, particularly Schiff bases, represents a significant advancement in green chemistry. Research has demonstrated the successful enantioselective alkylation of tert-butyl glycinate-benzophenone Schiff bases in aqueous media, often without the need for organic solvents researchgate.net. These reactions, catalyzed by chiral phase-transfer catalysts, proceed smoothly, yielding the desired products in higher yields compared to standard biphasic conditions researchgate.net.

In these aqueous systems, the formation of byproducts, such as benzophenone (B1666685) resulting from the in situ hydrolysis of the Schiff base, is notably depressed researchgate.net. Water-soluble, polymer-supported cinchona ammonium (B1175870) salts have been effectively employed as chiral phase-transfer catalysts in these reactions, achieving high chemical yields (up to 98%) and enantioselectivities (up to 97%) researchgate.net. The use of aqueous media in Schiff base synthesis is recognized as a green alternative approach, offering high reaction rates and effective mass yields, and eliminating the need for acid catalysts or aromatic solvents for azeotropic water separation tandfonline.com.

Table 1: Key Findings in Aqueous Media Reactions for Glycinate Schiff Bases

Reaction TypeSubstrateCatalyst TypeConditionsYield (%)Enantioselectivity (%)Key AdvantagesReferences
Enantioselective Alkylationtert-Butyl glycinate-benzophenone Schiff baseChiral Phase-Transfer Catalysts (e.g., Cinchona derivatives)Aqueous media, no organic solventUp to 98Up to 97Higher yield, reduced byproduct formation (e.g., benzophenone), environmentally benign researchgate.net
Enantioselective AlkylationN-(diphenylmethylene)glycine tert-butyl esterChiral Phase-Transfer Catalysts (e.g., Cinchona derivatives)Toluene/water biphasic system79–9850–91Good to excellent yields, effective catalytic performance rsc.org
Asymmetric Alkylationtert-butyl glycinate Schiff baseC2-Symmetric Chiral Spirocyclic Phase-Transfer Catalysts2 mol % catalyst loadingN/AHighHigh catalytic performance acs.org
Asymmetric Alkylationtert-butyl glycinate benzophenone Schiff basePalladium(II) complexes, Chiral Ionic LiquidsBiphasic conditions (e.g., PhMe:CHCl3), aqueous KOH solution as baseHighModerate (up to 48%)Enhanced reactivity and selectivity with ionic liquids ias.ac.in

Scale-Up and Industrial Synthesis Considerations

The industrial production of tert-butyl glycinate requires robust and scalable synthetic routes that ensure high purity and cost-effectiveness. Several methods have been developed and optimized for large-scale manufacturing.

One common industrial approach involves the synthesis of tert-butyl glycinate using glycine and ethyl tert-butyl ester under acidic catalysis google.com. This method is noted for its friendly production environment, simple operation, and crucially, the absence of significant waste discharge, making it beneficial for industrial production google.com. An alternative industrial process utilizes chloroacetic acid tert-butyl ester reacted with an ammonification agent. This route has been adapted for industrial production, offering advantages such as readily available and inexpensive raw materials, simplified synthesis steps, and a favorable production environment with minimal waste google.com. Yields of around 70-72% with purities of 96-99% have been reported for these industrial processes google.comgoogle.com.

The transesterification of glycine with tert-butyl acetate using perchloric acid is another method that has been scaled up. This process can achieve high glycine conversion rates (>90%) and allows for efficient purification, yielding products with high purity . Industrial-scale optimization studies have been conducted in reactors as large as 2,000 L, demonstrating the scalability of these synthetic routes google.com. These large-scale operations emphasize process control, including precise stoichiometry and temperature management, to achieve high yields and purity.

Table 2: Industrial Synthesis and Scale-Up Parameters for tert-Butyl Glycinate

Synthesis MethodKey ReagentsReaction Conditions (Illustrative)Scale (Reactor Volume)Yield (%)Purity (%)Key Industrial AdvantagesReferences
Glycine + Ethyl tert-butyl esterGlycine, Ethyl tert-butyl ester, Acid catalystAcid catalysis2000 LN/A99.7Friendly production environment, simple operation, no three waste discharge, benefit to industrial production google.com
Transesterification of Glycine with Tert-Butyl AcetateGlycine, Tert-butyl acetate, Perchloric acid (HClO₄)0–20°C, 24–72 hours2000 L>90% conversion>98Bypasses protection-deprotection steps, reduces synthesis time, non-toxic and recyclable solvent (tert-butyl acetate)
Chloroacetic acid tert-butyl ester + Ammonification agentChloroacetic acid tert-butyl ester, Ammonia soln. / Liquefied ammoniaRoom temperature to 50°C, 6-12 hours (depending on solvent and conditions)200 L, 500 L65-7296-97Economical raw materials, simplified process, low cost, no waste, suitable for industrial production google.comorgsyn.org

** Tert Butyl Glycinate in Catalytic Asymmetric Synthesis**

Asymmetric Alkylation Reactions

The asymmetric alkylation of tert-butyl glycinate (B8599266), typically used in the form of its N-(diphenylmethylene) Schiff base, is a cornerstone method for the enantioselective synthesis of α-amino acids. This process involves the formation of a prochiral enolate from the glycine (B1666218) derivative, which then reacts with an alkylating agent under the influence of a chiral catalyst. The catalyst orchestrates the approach of the electrophile, leading to the preferential formation of one enantiomer of the α-alkylated amino acid derivative. This method is highly valued for its ability to generate both natural and unnatural α-amino acids, which are crucial building blocks in pharmaceutical and biochemical research.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) has proven to be a robust and practical method for the asymmetric alkylation of the tert-butyl glycinate Schiff base. This technique is advantageous due to its operational simplicity, mild reaction conditions, and often environmentally benign nature. doi.orgclockss.org In a typical PTC system, the reaction occurs between reactants in two immiscible phases, an aqueous phase (often containing a base like potassium hydroxide) and an organic phase (containing the glycine substrate and alkylating agent). The phase-transfer catalyst, a chiral quaternary ammonium (B1175870) salt, facilitates the transfer of the enolate from the organic-aqueous interface or the aqueous phase to the organic phase, where the asymmetric alkylation takes place. The efficiency and enantioselectivity of the reaction are highly dependent on the structure of the chiral catalyst. orgsyn.org

A variety of chiral quaternary ammonium salts have been developed and successfully employed as phase-transfer catalysts for the alkylation of tert-butyl glycinate derivatives. C₂-symmetric chiral quaternary ammonium salts, for example, have been designed and applied effectively in these reactions. jst.go.jp Novel optically active bis-quaternary ammonium salts have also been synthesized and used to catalyze the asymmetric benzylation of the tert-butyl glycinate benzophenone (B1666685) Schiff base, achieving moderate enantioselectivity. vjs.ac.vn Other designs include C₂-symmetric pyrrolidine-based chiral ammonium salts, which have demonstrated catalytic activity in the alkylation of the glycinate imine. clockss.org The development of axially chiral spirocyclic quaternary ammonium salts represents another approach, where the chiral environment around the ammonium cation is created by the specific arrangement of aromatic groups within a spirocyclic framework. researchgate.net

Table 1: Performance of Various Chiral Quaternary Ammonium Salts in the Benzylation of N-(Diphenylmethylene)glycine tert-butyl ester

Catalyst TypeCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
Axially Chiral Spirocyclic Quaternary Ammonium Salt18712 (56:44 er) researchgate.net
Optically Active Bis-Quaternary Ammonium Salt109954 vjs.ac.vn
C₂-Symmetric Pyrrolidinium Salt104145 clockss.org

Catalysts derived from Cinchona alkaloids are among the most extensively studied and successfully applied chiral phase-transfer catalysts for the asymmetric alkylation of glycine derivatives. doi.orgrsc.orgresearchgate.net These catalysts are attractive because the parent alkaloids are inexpensive, naturally occurring compounds that can be readily modified to enhance catalytic efficiency and selectivity. rsc.orgresearchgate.net

A key breakthrough was the introduction of N-arylmethyl substituted Cinchona alkaloid ammonium salts. mdpi.com For instance, the development of N-9-anthracenylmethyl substituted catalysts by Corey and Lygo significantly improved enantioselectivity compared to earlier N-benzyl analogues. orgsyn.orgrsc.org The bulky anthracenylmethyl group is thought to effectively shield one face of the ion-paired enolate, directing the alkylating agent to the opposite face and thereby controlling the stereochemical outcome. rsc.orgacs.org Further modifications, such as the O-allylation of the C(9)-hydroxyl group, have also been shown to influence the catalyst's performance. rsc.org

Researchers have also explored dimeric and trimeric Cinchona alkaloid catalysts. rsc.orgresearchgate.net Dimeric catalysts linked with a benzophenone bridge have shown high enantioselectivity (up to 98% ee) in the α-alkylation of tert-butyl glycinate ester even at low catalyst loadings (0.5 mol%). rsc.org Similarly, a trimeric Cinchona alkaloid quaternary ammonium salt has been used as an efficient PTC in the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester, yielding products with high yields (up to 97%) and excellent enantioselectivity (up to 98%). researchgate.net

Table 2: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl ester with Cinchona Alkaloid-Derived Catalysts

CatalystBaseSolventTemp (°C)Yield (%)ee (%)Reference
O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromideCsOH·H₂OCH₂Cl₂-608194 rsc.org
N-(9-anthracenylmethyl)cinchonidinium chloride50% NaOHCH₂Cl₂-786691 rsc.org
Dimeric Cinchonidinium Salt (Benzophenone linker)50% KOHToluene-209798 (R) rsc.org
Dimeric Cinchonidinium Salt (Benzophenone linker)50% KOHToluenert9992 (R) rsc.org
Dimeric Cinchonine Salt (Benzophenone linker)50% KOHToluene-209998 (S) rsc.org

Structurally rigid, C₂-symmetric chiral spiro ammonium salts, often derived from commercially available (R)- or (S)-1,1′-bi-2-naphthol (BINOL), have been designed as highly efficient phase-transfer catalysts. jst.go.jpcapes.gov.br These catalysts have been successfully used for the enantioselective alkylation of the tert-butyl glycinate Schiff base under mild phase-transfer conditions, affording α-amino acids with excellent enantioselectivity. jst.go.jpcapes.gov.br The N-spiro-type catalysts based on a binaphthyl framework generally require lower catalyst loadings (e.g., 1 mol%) compared to some other PTCs and provide high enantiomeric excesses. orgsyn.org

The design of these catalysts involves creating a well-defined chiral environment. For instance, introducing bulky aryl groups at the 3,3′-positions of the binaphthyl skeleton enhances the steric shielding, leading to high levels of asymmetric induction. nih.gov One highly active catalyst, a binaphthyl-modified N-spiro-type chiral phase-transfer catalyst, was shown to be effective at loadings as low as 0.05–0.1 mol%, yielding alkylation products with excellent enantioselectivities. orgsyn.org This high performance is attributed to the catalyst's rigid structure, which effectively controls the conformation of the enolate intermediate. nih.gov

Table 3: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester using Spiro Ammonium Salt Catalysts

CatalystAlkylating AgentCatalyst Loading (mol%)Yield (%)ee (%)Reference
(S,S)-Spiro-type catalyst from BINOLBenzyl (B1604629) bromide19596 orgsyn.org
(S,S)-Spiro-type catalyst from BINOLAllyl bromide19292 orgsyn.org
(R,R)-Spiro catalyst with 3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl substituent3-phenylpropanal (Aldol reaction)176 (anti-isomer)96 (anti-isomer) nih.gov
(R,R)-Spiro catalyst with 3,3'-(2-naphthyl) substituents3,4-dibenzyloxybenzyl bromide18198 nih.gov

Performing the asymmetric alkylation of the tert-butyl glycinate-benzophenone Schiff base under micellar conditions represents an environmentally conscious approach to phase-transfer catalysis. acs.orgacs.org This method typically involves using an aqueous solution of a base (e.g., 1 M KOH) and a surfactant, such as Triton X-100, without the need for bulk organic solvents. acs.orgacs.orgresearchgate.netnih.gov The surfactant forms micelles in the aqueous medium, creating a microenvironment where the organic reactants and the catalyst can congregate, thereby facilitating the reaction.

The asymmetric alkylation of the tert-butyl glycinate Schiff base with various arylmethyl bromides, catalyzed by O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, proceeds smoothly under these micellar conditions. acs.orgnih.gov This approach can lead to good yields and good enantioselectivity (72-85% ee). acs.orgnih.gov An important advantage is that reactions in aqueous media can proceed more efficiently and give higher yields than under standard liquid-liquid biphasic conditions, in part by suppressing the hydrolysis of the Schiff base to benzophenone. doi.orgresearchgate.net

Table 4: Asymmetric Alkylation of tert-Butyl Glycinate Schiff Base under Micellar Conditions

Alkylating AgentCatalystSurfactantYield (%)ee (%)Reference
Benzyl bromideO-allyl-N-(9-anthracenylmethyl)cinchonidinium bromideTriton X-1009078 acs.org
4-Methoxybenzyl bromideO-allyl-N-(9-anthracenylmethyl)cinchonidinium bromideTriton X-1009385 acs.org
4-Chlorobenzyl bromideO-allyl-N-(9-anthracenylmethyl)cinchonidinium bromideTriton X-1008981 acs.org
2-Naphthylmethyl bromideO-allyl-N-(9-anthracenylmethyl)cinchonidinium bromideTriton X-1009172 acs.org

Transition Metal Catalysis

In addition to phase-transfer catalysis, transition metal catalysis provides a powerful alternative for the asymmetric alkylation of tert-butyl glycinate derivatives. Both copper and palladium-based systems have been developed for this purpose.

A copper-catalyzed asymmetric alkylation of tert-butyl glycinate Schiff base has been reported using a Cu/(4S,2R)-tBu-Phosferrox catalyst system. chemrxiv.org This method demonstrates high catalytic performance with just 1 mol% catalyst loading, delivering the alkylated products in high yields (up to 95%) and with outstanding enantioselectivity (up to >99% ee). chemrxiv.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) of the tert-butyl glycinate Schiff base has been achieved using dual catalysis systems. thieme-connect.comresearchgate.net These systems combine an achiral palladium catalyst with a chiral phase-transfer catalyst, such as a Cinchona alkaloid derivative. thieme-connect.comresearchgate.netmdpi.com In this cooperative approach, the palladium complex activates the allylic electrophile, while the chiral PTC generates and controls the stereochemistry of the prochiral nucleophile. thieme-connect.com For example, the allylation of glycinate derivatives with allylic acetates using a combination of [Pd(C₃H₅)Cl]₂ and a cinchonidinium salt catalyst can achieve excellent enantioselectivities in the range of 91-96% ee. mdpi.com The first reported example of a palladium-catalyzed allylic alkylation of an imino ester with simple allyl esters in the presence of a chiral quaternary ammonium salt yielded enantiomeric excesses of up to 61%. researchgate.net

Table 5: Transition Metal-Catalyzed Asymmetric Alkylation of tert-Butyl Glycinate Derivatives

Catalyst SystemSubstrate/ElectrophileYield (%)StereoselectivityReference
Copper/(4S,2R)-tBu-Phosferroxtert-Butyl glycinate Schiff base / Various alkyl halidesup to 95>99% ee chemrxiv.org
[Pd(allyl)Cl]₂ / PPh₃ / Chiral PTCtert-Butyl N-(diphenylmethylene)glycinate / Allyl esters-up to 61% ee researchgate.netmdpi.com
[Pd(C₃H₅)Cl]₂ / P(OPh)₃ / Cinchonidinium saltGlycinate derivative / Allylic acetates-91-96% ee mdpi.com
Racemic Iridium catalyst / Chiral PTCtert-Butyl glycinate-benzophenone derivative / Allylic electrophile-46% ee (3:1 dr) thieme-connect.com
Copper-Catalyzed Asymmetric Alkylation

Copper catalysis offers an effective method for the asymmetric alkylation of tert-butyl glycinate derivatives. Researchers have developed systems that achieve high yields and enantioselectivities. For instance, a notable method involves the asymmetric alkylation of a tert-butyl glycinate Schiff base catalyzed by a copper/(4S,2R)-tBu-Phosferrox catalyst system. chemrxiv.orgresearchgate.net This approach demonstrates high catalytic performance with just 1 mol% catalyst loading, yielding the desired α-substituted α-amino acid products in up to 95% yield and with an enantiomeric excess (ee) greater than 99%. chemrxiv.orgresearchgate.net This method has been successfully applied to the synthesis of key intermediates for phallotoxins. chemrxiv.orgresearchgate.net

Another successful strategy employed a Cu/P,N-ferrocene catalyst for the reaction between a glycinate Schiff base and activated allylic acetates. thieme-connect.com This reaction proceeds via a tandem conjugate addition-elimination process to produce 4-alkylidenyl glutamic acid derivatives. thieme-connect.com The process achieves high yields (85–99%) and excellent enantioselectivities (83–98% ee). thieme-connect.com The choice of substituents on the P,N-ferrocene ligand was found to be critical; phenyl groups on the phosphorus atom and a tert-butyl group on the oxazoline (B21484) ring were identified as optimal for high enantioselectivity. thieme-connect.com

Table 1: Copper-Catalyzed Asymmetric Alkylation of tert-Butyl Glycinate Derivatives

Catalyst System Substrates Yield Enantiomeric Excess (ee) Reference
Cu/(4S,2R)-tBu-Phosferrox tert-Butyl glycinate Schiff base + Alkylating agents Up to 95% >99% chemrxiv.org, researchgate.net
Palladium-Catalyzed Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) represents a versatile method for C-C bond formation. In the context of tert-butyl glycinate, this reaction is often achieved by combining a palladium complex with a chiral phase-transfer catalyst (PTC). One of the early examples involved the allylation of tert-butyl N-(diphenylmethylene)glycinate using a [Pd(allyl)Cl]₂ complex with triphenylphosphine (B44618) (PPh₃) as a ligand and a cinchona alkaloid-derived salt as the chiral PTC, achieving a maximum ee of 61%. mdpi.com It was noted that the use of molecular sieves was essential for obtaining high enantioselectivities in this system. mdpi.com

A dual-catalyst approach, utilizing a chiral PTC alongside an achiral palladium catalyst, has also been explored for the enantioselective allylation of tert-butyl glycinate-benzophenone Schiff base. thieme-connect.com This strategy highlights the synergy between transition-metal catalysis and organocatalysis, where the PTC is responsible for inducing chirality. thieme-connect.com While this dual system provided high enantioselectivity, it was inherently linear-selective, which limited its ability to create vicinal stereogenic centers. thieme-connect.com

Organocatalysis

Chiral Calixarenes in Asymmetric Alkylation

Chiral calixarenes have been investigated as organocatalysts for the asymmetric alkylation of tert-butyl glycinate derivatives. These macrocyclic compounds can provide a chiral environment for reactions. In one study, inherently chiral calix mdpi.comarene-based phase-transfer catalysts were applied to the asymmetric alkylation of a tert-butyl glycinate benzophenone Schiff base with alkyl halides. beilstein-journals.orgnih.gov The reaction, conducted in a toluene-50% KOH biphasic system, produced the corresponding α-alkyl-α-amino acid derivatives in excellent yields. beilstein-journals.orgnih.gov However, the enantioselectivities observed in this initial example were low, reaching up to only 9% ee. beilstein-journals.orgnih.gov Despite the modest asymmetric induction, this represented the first application of inherently chiral calix mdpi.comarenes in this type of phase-transfer catalysis. beilstein-journals.orgnih.gov

Biomimetic Organocatalysts (e.g., pyridoxal (B1214274) analogues)

Biomimetic catalysts, particularly those mimicking the function of pyridoxal, have emerged as powerful tools in asymmetric synthesis. A prominent example is the use of a biomimetic pyridoxal-based aldehyde catalyst for the Mannich reaction between tert-butyl glycinate and an N-phosphinyl imine. chinesechemsoc.org Density functional theory (DFT) calculations have provided insight into the mechanism of such reactions, showing that an N-quaternized pyridoxal analogue catalyzes the asymmetric biomimetic Mannich reaction of tert-butyl glycinate with N-diphenylphosphinyl imine to give diamino acid esters with high yield and excellent stereoselectivity. researchgate.netresearchgate.net The catalytic cycle involves the formation of an active carbanion complex between the catalyst and tert-butyl glycinate, which then reacts with the imine. researchgate.netresearchgate.net

Furthermore, a centrally chiral pyridoxal catalyst has been successfully used for the direct asymmetric α-allylic alkylation of tert-butyl glycinate with Morita–Baylis–Hillman (MBH) acetates. acs.org This catalytic system afforded the products in high yields (83–90%) and with excellent diastereoselectivities (10–13:1 dr) and enantioselectivities (92–99% ee). acs.org

Table 2: Organocatalytic Asymmetric Reactions of tert-Butyl Glycinate

Catalyst Type Reaction Substrates Yield Stereoselectivity Reference
Chiral Calix mdpi.comarene Phase-Transfer Alkylation tert-Butyl glycinate benzophenone Schiff base + Alkyl halides Excellent Up to 9% ee beilstein-journals.org, nih.gov
Biomimetic Pyridoxal Analogue Mannich Reaction tert-Butyl glycinate + N-phosphinyl imine High Excellent chinesechemsoc.org, researchgate.net, researchgate.net

Stereochemical Control Mechanisms and Diastereoselectivity Factors

Controlling stereochemistry is fundamental to asymmetric synthesis. The diastereoselectivity of a reaction is determined by the energy difference between the diastereomeric transition states. numberanalytics.com In reactions involving tert-butyl glycinate derivatives, stereochemical control is often achieved through the concerted influence of catalysts and substrate structure. For instance, in dual catalysis systems that pair a metal catalyst with an organocatalyst, the control over both relative and absolute stereochemistry is typically exerted by both catalytic species. thieme-connect.com

The mechanism of stereochemical control often involves non-covalent interactions, such as hydrogen bonding and steric repulsion. In some reactions, diastereoselectivity is governed by steric factors and catalyst-substrate hydrogen bonding. nih.gov The chiral catalyst creates a defined three-dimensional space that forces the reacting molecules to approach each other in a specific orientation, favoring the formation of one diastereomer over the other.

Influence of Alkylating Agent and Metal Cation

The nature of the alkylating agent and the metal cation of the enolate can significantly influence the stereochemical outcome of the alkylation of tert-butyl glycinate derivatives. In a study on the alkylation of the R-camphor imine of tert-butyl glycinate, the stereochemical results of using sodium, potassium, zinc, and zirconium enolates were compared to those from the corresponding lithium enolate. cdnsciencepub.com The sodium enolate produced results nearly identical to the lithium enolate. cdnsciencepub.com However, the potassium enolate led to inferior chemical yields and lower stereoselectivities, a result attributed to the increased ionic character of the potassium enolate. cdnsciencepub.com

The structure of the electrophile (alkylating agent) is also critical. In the copper-catalyzed synthesis of 4-alkylidenyl glutamic acid derivatives, a variety of substituents on the allylic acetate (B1210297) electrophiles were tolerated. thieme-connect.com However, the reaction conditions needed to be adjusted based on the electrophile; reactions with aliphatic substituents required room temperature to achieve high ee values, whereas aromatic and heterocyclic substituents reacted with high selectivity at lower temperatures. thieme-connect.com

Chiral Auxiliaries in Alkylation

The alkylation of imines derived from tert-butyl glycinate using chiral auxiliaries is a well-established method for the asymmetric synthesis of α-amino acids. The camphor (B46023) imine of tert-butyl glycinate, for instance, has been a subject of investigation to understand the factors influencing diastereoselectivity in alkylation reactions. uwindsor.ca Studies have shown that the diastereoselectivity is dependent on several factors, including the π-electron density of the alkylating agent, the metal cation of the enolate, and the cosolvent used. uwindsor.ca For example, when alkylating the (R)-camphor imine of tert-butyl glycinate with various benzyl bromides or allyl bromide, lower diastereomeric excesses (de's) were observed when using HMPA as a cosolvent with Li or Na as the metal cation, particularly with alkylating agents having electron-rich π-systems. uwindsor.ca

Further research has explored the use of various camphor derivatives as chiral auxiliaries for the alkylation of their corresponding tert-butyl glycinate imines. uwindsor.ca Copper/(4S,2R)-tBu-Phosferrox catalysts have also been successfully employed in the asymmetric alkylation of a tert-butyl glycinate Schiff base, demonstrating high catalytic performance with up to 95% yield and greater than 99% enantiomeric excess (ee). chemrxiv.orgresearchgate.net This method has been applied to the synthesis of chiral unnatural α-substituted α-amino acids. chemrxiv.orgresearchgate.net

Another approach involves the use of chiral phase-transfer catalysts. The asymmetric alkylation of the tert-butyl glycinate-benzophenone Schiff base with various arylmethyl bromides has been achieved using O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide as the catalyst under micellar conditions, yielding products with good enantioselectivity (72-85% ee). nih.gov

Table 1: Factors Influencing Diastereoselectivity in the Alkylation of (R)-Camphor Imine of tert-Butyl Glycinate uwindsor.ca

FactorInfluence on Diastereoselectivity
Alkylating Agent Dependent on π-electron density. Electron-rich π-systems can lead to lower selectivity.
Metal Cation Li and Na cations have been associated with inferior selectivities in certain conditions.
Cosolvent Use of HMPA as a cosolvent has resulted in lower diastereomeric excesses.

Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral α,β-diamino acids. Tert-butyl glycinate derivatives are frequently used as nucleophiles in these reactions. rsc.orgacs.org

Biomimetic and Organocatalytic Approaches

Inspired by pyridoxal-dependent enzymes, N-quaternized pyridoxal analogues have been developed as highly effective organocatalysts for the asymmetric Mannich reaction of tert-butyl glycinate with aryl N-diphenylphosphinyl imines. researchgate.netresearchgate.netgrafiati.com These catalysts exhibit high activity and stereoselectivity, which is attributed to an enzyme-like cooperative bifunctional activation of the substrates. grafiati.com

Density functional theory (DFT) calculations have provided insight into the reaction mechanism, which involves three main stages:

The catalyst reacts with tert-butyl glycinate to form an active carbanion complex. researchgate.netsci-hub.se

This complex then reacts with the N-diphenylphosphinyl imine. researchgate.netsci-hub.se

Finally, hydrolysis occurs to yield the diamino acid ester product and regenerate the catalyst. researchgate.netsci-hub.se

Chiral cyclopropenimines have emerged as potent Brønsted base catalysts for the enantioselective Mannich reaction between tert-butyl glycinate Schiff bases and N-Boc-imines. organic-chemistry.orgnih.govacs.org These catalysts demonstrate significantly greater reactivity compared to more traditional catalysts like those based on thiourea. organic-chemistry.orgnih.gov The reactions proceed under mild conditions to afford α,β-diamino acid derivatives with high yields, diastereomeric ratios (dr), and enantiomeric excesses (ee). organic-chemistry.org

The scope of this method is broad, accommodating various aryl, aliphatic, and heterocyclic N-Boc-aldimines. organic-chemistry.orgnih.gov Notably, it is effective for sterically demanding substrates, including aliphatic N-Boc-aldimines, which have been challenging for other Mannich reaction systems. organic-chemistry.org A preparative-scale reaction has been demonstrated, highlighting the practical utility of this methodology. nih.govresearchgate.net

Table 2: Cyclopropenimine-Catalyzed Mannich Reaction of tert-Butyl Glycinate with N-Boc-Aldimines nih.gov

EntryAldimine (Ar)Yield (%)dr (syn:anti)ee (%)Time (h)
1Phenyl9799:19420
2o-Tolyl9898:29620
3p-Tolyl9599:19520
4p-Methoxyphenyl9699:19560

Enzymatic Catalysis for α,β-Diamino Acid Synthesis

Enzymatic approaches offer a green and efficient alternative for the synthesis of α,β-diamino acids. A pyridoxal 5'-phosphate (PLP)-dependent enzyme has been engineered to catalyze stereoselective intermolecular Mannich-type reactions. nih.govnih.gov This biocatalyst facilitates the reaction between free α-amino acids (acting as donors) and enolizable cyclic imines (as acceptors). nih.govnih.gov

This enzymatic platform has been successfully applied to the one-step, gram-scale synthesis of L-tambroline, a pyrrolidine-containing amino acid, with high enantio- and diastereocontrol. nih.govnih.gov The versatility of this system is demonstrated by its ability to utilize a range of α-amino acids and cyclic imines. nih.gov Furthermore, by coupling this enzyme with various imine-generating enzymes, versatile biocatalytic cascades have been established for the synthesis of unprotected α,β-diamino acids, including structurally complex ones with adjacent stereocenters. nih.gov

Diastereo- and Enantioselectivity Studies in Mannich Reactions

The stereochemical outcome of Mannich reactions involving tert-butyl glycinate is highly dependent on the catalytic system employed.

In organocatalytic methods using chiral bases, such as those based on phase-transfer catalysis, syn-diamino acid derivatives are typically the major products. rsc.org In contrast, biomimetic carbonyl-based catalysis, like that using N-quaternized pyridoxal analogues, has been shown to be highly efficient in producing anti-products. rsc.orgresearchgate.net

With enzymatic systems, the diastereoselectivity can be influenced by the structure of the imine substrate. For example, in reactions catalyzed by an engineered PLP-dependent enzyme, syn-diastereomers are favored with monocyclic imine substrates. nih.gov However, when sterically demanding bicyclic imines are used, a switch in diastereoselectivity is observed, with anti-diastereomers becoming the major products. nih.gov

In cyclopropenimine-catalyzed reactions, high diastereoselectivity, predominantly favoring the syn isomer, is consistently achieved across a range of N-Boc-aldimines. organic-chemistry.orgnih.gov

Asymmetric Aldol (B89426) Reactions

The direct catalytic asymmetric aldol reaction involving glycine Schiff bases, such as the tert-butyl glycinate derivative, represents a highly efficient method for synthesizing β-hydroxy-α-amino esters. nih.gov These products are crucial structural motifs in numerous biologically active molecules and serve as versatile chiral building blocks for other important compounds like β-lactams. nih.gov

Catalyst Design and Performance (e.g., ProPhenol ligands)

A significant breakthrough in the asymmetric aldol reaction of glycinate Schiff bases has been the development of dinuclear zinc-ProPhenol catalysts. nih.govnih.gov ProPhenol, a chiral semi-aza-crown ligand, spontaneously forms a bimetallic complex when treated with an alkyl metal reagent like diethylzinc (B1219324) (Et₂Zn). researchgate.netnih.gov This resulting complex possesses both a Lewis acidic site, which activates the aldehyde electrophile, and a Brønsted basic site, which deprotonates the glycine Schiff base pronucleophile. nih.govnih.gov This dual activation within a single chiral environment is key to its catalytic efficacy. researchgate.net

The design of the ProPhenol ligand itself has been crucial for achieving high stereoselectivity. Research has shown that modifying the ligand structure, such as introducing 2,5-trans-disubstituted pyrrolidines, was essential for the successful development of a process that operates at room temperature and provides high yields and stereocontrol. acs.orgacs.org The use of N-(diphenylmethylene)glycine tert-butyl ester as the glycine donor, in conjunction with these advanced ProPhenol ligands, has proven effective. nih.govacs.org The catalyst system demonstrates high catalyst control, meaning the stereochemical outcome is primarily dictated by the catalyst rather than the substrate. This is evidenced by the fact that both methyl and tert-butyl glycinate derivatives yield similar high levels of stereocontrol. acs.org

Stereochemical Outcomes (syn/anti selectivity)

The zinc-ProPhenol-catalyzed asymmetric aldol reaction of tert-butyl glycinate Schiff bases with various aldehydes consistently yields syn β-hydroxy-α-amino esters with good to excellent levels of diastereo- and enantioselectivity. nih.govacs.orgacs.org The reaction model suggests that a (Z)-enolate, formed from the glycine Schiff base, acts as a bidentate ligand for the dinuclear zinc complex. acs.orgacs.org The aldehyde then coordinates to the more Lewis acidic zinc atom, directing its approach and leading to the preferential formation of the (2S,3R)-configured syn aldol adduct. acs.orgacs.org

The reaction with N-(diphenylmethylene)glycine tert-butyl ester and isobutyraldehyde, for example, produces the corresponding syn amino alcohol in 87% yield with a high diastereomeric ratio and 91% enantiomeric excess (ee). acs.org Even when using α-chiral aldehydes, the catalyst generally overrides the substrate's inherent facial bias, leading to high diastereoselectivity for the syn product. nih.govacs.org

Aldehyde (Electrophile)Glycinate DonorCatalyst SystemDiastereomeric Ratio (syn:anti)ee (%) (syn)Yield (%)Reference
IsobutyraldehydeN-(Diphenylmethylene)glycine tert-butyl esterZn-ProPhenol>10:19187 acs.org
Garner aldehydeN-(Diphenylmethylene)glycine tert-butyl esterZn-ProPhenol>10:1N/A53 nih.govacs.org

Asymmetric Michael Additions

Asymmetric Michael additions using chiral equivalents of tert-butyl glycinate are a powerful strategy for the synthesis of enantiomerically enriched α-amino acids, particularly derivatives of glutamic acid. mdpi.comnih.gov This method allows for the stereocontrolled formation of a new carbon-carbon bond at the β-position of an electron-deficient alkene.

Chiral Metal Complex Catalysis (e.g., Nickel(II) and Copper(II) Glycinate Complexes)

Chiral transition metal complexes, particularly those of Nickel(II) and Copper(II), are widely used to control the stereochemistry of Michael additions involving glycine Schiff bases. mdpi.comnih.gov A common approach involves the use of a chiral ligand, such as (S)-2-(N-Benzylprolyl)-aminobenzophenone (BPB), which forms a square planar complex with the metal ion and the glycine Schiff base. mdpi.comnih.gov This assembly creates a rigid chiral environment that effectively shields one face of the glycine enolate, directing the incoming Michael acceptor to the opposite face. mdpi.com

While Ni(II) complexes have been extensively used, research has shown that designing new ligands can lead to even more selective catalysts. nih.gov For instance, a novel copper(II) complex inspired by the blue copper protein rusticyanin was developed for the Michael addition of di-tert-butyl methylenemalonate. nih.gov This Cu(II) complex demonstrated superior diastereoselectivity compared to its Ni(II) counterpart in this specific application. nih.gov

Substrate Scope and Stereoselective Product Formation

The substrate scope for these Michael additions is broad, including activated olefins like nitroalkenes and di-tert-butyl methylenemalonate. mdpi.comnih.govresearchgate.net The reaction of a chiral Ni(II) glycinate complex with various nitroalkenes proceeds smoothly, often in aqueous media, to create two new stereogenic centers with high control over both relative and absolute stereochemistry. researchgate.net

In the synthesis of γ-carboxyglutamic acid (Gla), the Michael addition of di-tert-butyl methylenemalonate to a chiral glycinate complex is the key step. nih.gov The use of a specifically designed Cu(II) complex with a Schiff base of glycine and (S)-2-(N-(2-methylthio)-benzylprolyl)-aminobenzophenone resulted in a highly diastereoselective reaction. nih.gov The resulting (S,S) complex diastereomer could be easily purified, leading to the enantiomerically pure target amino acid after decomplexation. nih.gov Similarly, three-component reactions involving a chiral Ni(II) glycinate complex, an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) have been developed to produce α-amino-β-substituted-γ,γ-disubstituted butyric acids with high stereoselectivity. mdpi.com

Michael AcceptorChiral ComplexBaseDiastereomeric RatioYield (%)Reference
Various NitroalkenesChiral Ni(II) GlycinateTBAB in H₂OHighGood researchgate.net
Di-tert-butyl methylenemalonateChiral Cu(II) GlycinateDBU>20:191 nih.gov
2-BenzylidenemalononitrileChiral Ni(II) GlycinateDIEA95:592 mdpi.com

Asymmetric Allylic Alkylation

Asymmetric allylic alkylation (AAA) of tert-butyl glycinate Schiff base is a valuable method for synthesizing α-allyl amino acids, which are important non-proteinogenic amino acids. researchgate.netsigmaaldrich.com This reaction typically involves the palladium-catalyzed substitution of an allylic leaving group with the enolate derived from the glycinate Schiff base.

The first successful asymmetric palladium-catalyzed allylic alkylation of the N-(diphenylmethylene)glycine tert-butyl ester was achieved using chiral phase-transfer catalysts (PTCs) derived from cinchona alkaloids. researchgate.net This approach is notable because the PTC serves as the sole source of chirality, obviating the need for chiral phosphine (B1218219) ligands commonly used in palladium catalysis. researchgate.netsigmaaldrich.com The reaction between various allylic acetates and the tert-butyl glycinate-benzophenone Schiff base proceeds in good yields and with notable enantioselectivity. sigmaaldrich.com This method provides a direct route to allylated amino acid precursors under relatively mild conditions. researchgate.net Further research has explored the use of various cinchona alkaloid-derived PTCs to optimize the enantiomeric excess in these alkylation reactions.

Palladium-Catalyzed Systems

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the asymmetric allylic alkylation (AAA) of tert-butyl glycinate derivatives has been a subject of significant research. mdpi.comnih.gov These reactions typically involve the reaction of a tert-butyl glycinate Schiff base, most commonly with benzophenone, with an allylic electrophile in the presence of a palladium catalyst and a chiral ligand.

In pioneering work, the combination of a palladium complex, such as [Pd(allyl)Cl]₂, and a chiral phosphine ligand was explored. nih.gov However, it was found that the use of chiral bidentate ligands like BINAP did not always lead to improved enantioselectivity. mdpi.com A significant advancement came with the realization that dual catalytic systems, merging palladium catalysis with other catalytic modes, could offer superior results.

One such successful approach involves the use of a palladium complex in conjunction with a chiral phase-transfer catalyst (PTC). mdpi.comthieme-connect.com In these systems, an achiral palladium catalyst activates the allylic electrophile, while the chiral PTC is responsible for the enantioselective transfer and reaction of the glycinate enolate. thieme-connect.com For instance, the asymmetric allylation of tert-butyl N-(diphenylmethylene)glycinate has been achieved using a combination of [Pd(allyl)Cl]₂ with triphenylphosphine (PPh₃) as the ligand and a chiral phase-transfer catalyst. mdpi.comnih.gov This dual catalytic approach has proven effective in generating allylated amino acid precursors with notable enantiomeric excess.

The choice of ligand for the palladium center remains a critical parameter. While some systems operate effectively with simple achiral phosphine ligands like PPh₃, others have shown that the use of phosphite (B83602) ligands is essential for achieving high enantioselectivities. mdpi.com The interplay between the palladium catalyst, the ligand, and the cocatalyst is a delicate balance that dictates the stereochemical outcome of the reaction.

Research has also demonstrated the importance of reaction conditions, such as the presence of molecular sieves, which can be crucial for obtaining high enantioselectivities by removing water from the reaction medium. mdpi.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Asymmetric Allylation of tert-Butyl Glycinate Derivatives

Palladium SourceLigandCo-catalyst/MethodSubstrateEnantiomeric Excess (ee)Reference
[Pd(allyl)Cl]₂PPh₃Chiral Phase-Transfer Catalysttert-Butyl N-(diphenylmethylene)glycinateUp to 61% mdpi.comnih.gov
[Pd(C₃H₅)Cl]₂P(OPh)₃Chiral Phase-Transfer Catalyst (Cinchonidinium salt)Glycinate derivatives91-96% mdpi.com

Chiral Phase-Transfer Conditions in Allylic Alkylation

The use of chiral phase-transfer catalysts (PTCs) in the allylic alkylation of tert-butyl glycinate represents a powerful strategy for asymmetric synthesis, often in concert with palladium catalysis. researchgate.net This methodology relies on the ability of the chiral PTC to form a tight ion pair with the enolate of the tert-butyl glycinate Schiff base, thereby creating a chiral environment that directs the approach of the electrophile. thieme-connect.comnih.gov

In 2001, independent reports highlighted the first successful palladium-catalyzed asymmetric allylic alkylations of an imino ester using a chiral quaternary ammonium salt as the PTC. researchgate.net These seminal studies established the feasibility of achieving enantioselectivity without the need for a chiral ligand directly coordinated to the palladium atom. nih.gov The reaction of the tert-butyl glycinate-benzophenone Schiff base with various allylic acetates in the presence of a palladium catalyst and a chiral PTC derived from cinchona alkaloids yielded the corresponding allylated products with good yields and high enantioselectivity. nih.govorganic-chemistry.org

The enantiomeric excess in these reactions can be significantly influenced by the structure of the chiral PTC, the nature of the solvent, and other reaction parameters. For example, the presence of molecular sieves has been shown to be beneficial, suggesting that controlling the amount of water in the system is critical for achieving optimal enantioselectivity. researchgate.net Research has demonstrated that this method can lead to enantiomeric excesses as high as 96%. nih.gov

This dual catalytic system, where the palladium complex generates the π-allyl electrophile and the chiral PTC controls the stereochemistry of the nucleophilic attack, has become a valuable tool for the synthesis of non-proteinogenic α-amino acids. thieme-connect.comresearchgate.net

Table 2: Chiral Phase-Transfer Catalyzed Asymmetric Allylation of tert-Butyl Glycinate-Benzophenone Schiff Base

Allylic ElectrophileCatalyst SystemEnantiomeric Excess (ee)YieldReference
Allyl AcetatesPd catalyst + Chiral PTC91-96%Good nih.gov
Simple Allyl EstersPd catalyst + Chiral Quaternary Ammonium SaltUp to 61%- researchgate.net

** Tert Butyl Glycinate As a Precursor in Complex Molecule Synthesis**

Synthesis of Unnatural α-Amino Acid Derivatives

The prochiral nature of the glycine (B1666218) α-carbon makes tert-butyl glycinate (B8599266) an ideal starting point for asymmetric synthesis. By forming a Schiff base, typically with benzophenone (B1666685), the α-protons become acidic and can be removed to form a nucleophilic enolate, which then reacts with various electrophiles. jst.go.jpcapes.gov.br The use of chiral catalysts in these reactions enables the stereocontrolled formation of a wide array of unnatural α-amino acid derivatives.

The asymmetric alkylation of the tert-butyl glycinate Schiff base is a cornerstone method for producing enantiomerically enriched α-substituted α-amino acids. chemrxiv.orgresearchgate.net This transformation is often achieved using phase-transfer catalysis (PTC), where a chiral catalyst shuttles the enolate from an aqueous or solid phase into an organic phase for reaction with an alkyl halide. jst.go.jporgsyn.org

Structurally rigid, C2-symmetric chiral spiro ammonium (B1175870) salts derived from binaphthol have proven to be highly effective phase-transfer catalysts for this purpose. jst.go.jpcapes.gov.br These catalysts facilitate the alkylation of the N-(diphenylmethylene)glycine tert-butyl ester under mild conditions, affording the desired α-alkyl-α-amino acids with excellent enantioselectivity. capes.gov.brorgsyn.org For instance, reactions can proceed smoothly with as little as 0.05-0.1 mol% of the catalyst. orgsyn.org

In addition to PTC, metal-based catalytic systems have been developed. A notable example involves a copper/(4S,2R)-tBu-Phosferrox catalyst system, which demonstrates high performance in the asymmetric alkylation of a tert-butyl glycinate Schiff base at a low catalyst loading of 1 mol%. chemrxiv.orgresearchgate.net This method has been successfully applied to the synthesis of chiral unnatural α-substituted α-amino acids that are key intermediates for phallotoxins. chemrxiv.orgresearchgate.net

Table 1: Asymmetric Synthesis of α-Substituted α-Amino Acids using tert-Butyl Glycinate Derivatives
Catalyst SystemSubstrate/ElectrophileYieldEnantiomeric Excess (ee)Source
Copper/(4S,2R)-tBu-Phosferroxtert-Butyl glycinate Schiff base / Various alkylating agentsUp to 95%>99% chemrxiv.orgresearchgate.net
(S)-Binaphthyl-modified N-spiro-type phase-transfer catalystN-(Diphenylmethylene)glycine tert-butyl ester / Benzyl (B1604629) bromide92%98:2 er orgsyn.org
Chiral phase-transfer catalyst (Cinchona alkaloid-derived)tert-Butyl glycinate-benzophenone Schiff base / Allylic acetates (Pd-catalyzed)GoodHigh organic-chemistry.org

The same catalytic systems used for mono-alkylation can be extended to the synthesis of α,α-dialkyl-α-amino acids. These sterically hindered amino acids are of significant interest in peptide design as they can induce specific secondary structures. The phase-transfer catalytic alkylation of a Schiff base of tert-butyl glycinate can be performed sequentially with two different alkylating agents to generate α,α-dialkyl derivatives with high enantioselectivity. jst.go.jpcapes.gov.br Research has demonstrated that chiral phase-transfer catalysts with conformationally fixed biphenyl (B1667301) cores are readily applicable for the asymmetric alkylation of N-(diphenylmethylene) glycine tert-butyl ester, leading to a general and practical procedure for synthesizing these structurally diverse compounds. researchgate.net

α,β-Diamino acids are crucial components of numerous biologically active molecules. nih.gov Their synthesis can be achieved via asymmetric Mannich-type reactions where a glycine enolate, derived from a tert-butyl glycinate Schiff base, adds to an imine. researchgate.netua.es The reaction between a glycine benzophenone imine derivative and N-tosyl aldimines, catalyzed by a silver triflate (AgOTf)·phosphoramidite complex, produces the corresponding syn-adducts which are direct precursors to α,β-diamino acids. ua.es

Furthermore, an efficient asymmetric synthesis of chiral γ-chloro-α,β-diamino acid derivatives has been developed through the highly diastereoselective Mannich-type reaction of N-(diphenylmethylene) glycine tert-butyl ester across a chiral α-chloro-N-p-toluenesulfinylimine. researchgate.net These products serve as versatile building blocks for various heterocyclic compounds. researchgate.net Biocatalytic approaches have also emerged, using enzymes to catalyze intermolecular Mannich reactions to produce unprotected α,β-diamino acids with high diastereoselectivity and enantioselectivity. nih.gov

β-Hydroxy-α-amino esters are valuable chiral building blocks found in many natural products, including vancomycin (B549263) and teicoplanin antibiotics. nih.gov A direct and elegant method to access these structures is the catalytic asymmetric aldol (B89426) reaction between a glycinate Schiff base and an aldehyde. nih.govnih.gov

N-(diphenylmethylene)glycine tert-butyl ester is a frequently used donor in these reactions. nih.gov For example, a zinc-ProPhenol-catalyzed direct asymmetric aldol reaction affords syn-β-hydroxy-α-amino esters in high yields with excellent diastereo- and enantioselectivity. nih.gov In a reaction with isobutyraldehyde, the corresponding product was isolated in 87% yield and 91% ee. nih.gov Similarly, cinchona alkaloid-derived phase-transfer catalysts have been used in asymmetric aldol reactions with aromatic aldehydes, achieving high diastereoselectivity (>90% anti) and enantioselectivity (up to 95% ee). While early attempts using certain phase-transfer catalysts resulted in low stereoselectivity, the development of advanced catalysts like N-spiro, binaphthyl-based ammonium catalysts has enabled the synthesis of anti-β-hydroxy-α-amino esters with high yields and stereoselectivities. nih.govacs.org

Table 2: Asymmetric Aldol Reactions using tert-Butyl Glycinate Derivatives
Catalyst SystemAldehyde SubstrateYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Source
Zinc-ProPhenolIsobutyraldehyde87%-91% nih.gov
Cinchona alkaloid-derived PTCAromatic aldehydes (e.g., benzaldehyde)->90% (anti)Up to 95%
L-proline / K₃PO₄Various aldehydesUp to 87%>10:191%

A convenient, high-yielding, and diastereoselective synthesis of α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives has been developed using a three-component tandem reaction. researchgate.netmdpi.commdpi.com This process involves the reaction of a chiral Ni(II) glycinate complex (acting as a chiral equivalent of nucleophilic glycine), an aromatic aldehyde, and a compound with two electron-withdrawing groups like malononitrile (B47326) or ethyl cyanoacetate. mdpi.com The reaction proceeds under mild conditions and allows for the construction of two carbon-carbon bonds and two or three adjacent chiral centers in a single step. mdpi.comresearcher.life A similar strategy involves the Michael addition of a chiral copper(II) glycinate complex to di-tert-butyl methylenemalonate to synthesize γ-carboxyglutamic acids stereoselectively. researchgate.netacs.org

Applications in Peptide and Peptoid Chemistry

Beyond its use in synthesizing monomeric amino acids, tert-butyl glycinate is a crucial component in the assembly of larger, sequence-defined polymers like peptides and peptoids.

Its primary role in peptide synthesis is as an intermediate where the tert-butyl ester serves as a robust protecting group for the C-terminus. chemimpex.comsigmaaldrich.com This group is stable under the basic and nucleophilic conditions often used in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions like hydrolysis. The tert-butyl group can be selectively removed at the end of the synthesis using acids, such as trifluoroacetic acid (TFA), which allows for the deprotection of the final peptide without cleaving other acid-labile protecting groups on the side chains.

In the field of peptoids, which are oligomers of N-substituted glycines, tert-butyl glycinate serves as a key starting material. researchgate.netrsc.org The synthesis can be performed in the C-to-N direction, where the tert-butyl ester at the C-terminus helps prevent the formation of undesirable diketopiperazine side products. rsc.org The sterically demanding tert-butyl group has also been used as a side chain (on the nitrogen atom) to control the geometry of the peptoid backbone. acs.org The tertiary amide bonds in peptoids can exist in both cis and trans conformations, but the bulkiness of a tert-butyl side chain forces the adjacent amide bond to adopt a cis conformation exclusively. researchgate.netacs.org This provides a powerful tool for designing peptoids with specific, predictable three-dimensional structures for applications in materials science and drug discovery. rsc.orgacs.org

Role in Solid-Phase Peptide Synthesis Methodologies

In the realm of peptide chemistry, tert-butyl glycinate is a key component, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS). The most prevalent strategy, Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl), relies on the orthogonal stability of the protecting groups. The Fmoc group, which protects the α-amino group of the amino acid, is base-labile and is typically removed by a piperidine (B6355638) solution. seplite.com Conversely, the tert-butyl group is employed to protect the C-terminal carboxyl group of glycine (as tert-butyl glycinate) and the side chains of other amino acids like Aspartic acid, Glutamic acid, Serine, and Threonine. seplite.com

The primary advantage of the tert-butyl ester is its stability under the basic conditions required for Fmoc deprotection, which prevents unwanted side reactions at the carboxyl terminus. This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which also reduces the nucleophilicity of the amino group, thereby minimizing side reactions during peptide coupling. The tert-butyl protecting groups are cleaved at the final stage of synthesis using a strong acid, most commonly trifluoroacetic acid (TFA), which also cleaves the peptide from the solid-phase resin. seplite.com This orthogonal protection scheme allows for the sequential and controlled elongation of the peptide chain with minimal side reactions, such as the formation of diketopiperazines. seplite.comiris-biotech.de While effective, the use of tert-butyl protecting groups for side chains, such as in Asp(OtBu), can sometimes lead to base-promoted aspartimide formation during Fmoc removal. iris-biotech.deresearchgate.net

Incorporation of Non-Natural Amino Acids in Peptide Analogues

The synthesis of peptides containing non-natural or non-canonical amino acids is a burgeoning field in medicinal chemistry, as these analogues can enhance peptide stability, potency, and receptor selectivity. Tert-butyl glycinate, often in the form of its benzophenone Schiff base, is a cornerstone precursor for the asymmetric synthesis of these unnatural α-amino acids. chemrxiv.orgresearchgate.netdoi.org

A prominent method involves the asymmetric alkylation of the tert-butyl glycinate Schiff base, which acts as a glycine enolate equivalent. This reaction, catalyzed by chiral phase-transfer catalysts or metal complexes, allows for the introduction of various alkyl side chains with high enantioselectivity. For instance, a copper/(4S,2R)-tBu-Phosferrox catalyst system has been shown to be highly effective for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester, yielding products with high yields and excellent enantiomeric excess (ee). chemrxiv.orgresearchgate.netresearchgate.net This approach has been successfully applied to the synthesis of key intermediates for phallotoxins, a class of toxic bicyclic peptides. chemrxiv.orgresearchgate.net

Another strategy involves the direct asymmetric aldol reaction between glycinate Schiff bases and aldehydes, catalyzed by a zinc-ProPhenol system, to produce syn β-hydroxy-α-amino esters with high diastereo- and enantioselectivity. acs.org The reactions demonstrate high catalyst control, with both methyl and tert-butyl glycinate esters providing similar levels of stereocontrol. acs.org These methods highlight the versatility of tert-butyl glycinate in creating structurally diverse and stereochemically defined amino acid building blocks for incorporation into peptide analogues. mdpi.com

ElectrophileCatalyst SystemYield (%)Enantiomeric Excess (ee) (%)Reference
Various Alkyl HalidesCu/(4S,2R)-tBu-Phosferroxup to 95%>99% chemrxiv.orgresearchgate.netresearchgate.net
Benzyl BromideChiral Bis-quaternary Ammonium Salts55%42% vjs.ac.vn
MBH AcetatesCentrally Chiral Pyridoxal (B1214274)83-90%92-99% acs.org
AldehydesZinc-ProPhenolHighGood to Excellent acs.org

Asymmetric Terminal Functionalization of Peptides

Beyond the synthesis of single amino acids, tert-butyl glycinate moieties at the C-terminus of peptides can be directly functionalized. This allows for the late-stage modification of peptides, which is a powerful tool for creating peptide libraries and optimizing biological activity. Asymmetric phase-transfer catalysis has been successfully employed for the stereoselective alkylation of peptides ending with a glycine tert-butyl ester. pnas.org

In this method, a Schiff base is formed from the N-terminal glycine of a peptide, such as Ph₂C=NCH₂CONHCH₂CO₂Buᵗ. pnas.org Using a C₂-symmetric chiral quaternary ammonium bromide as the phase-transfer catalyst, this peptide can undergo asymmetric benzylation to introduce a new chiral center at the glycine residue. For example, the asymmetric benzylation of an achiral Gly-Gly derivative resulted in a product with 73% enantiomeric excess. pnas.org

The stereochemical outcome of these reactions can be influenced by the chirality of both the catalyst and preexisting chiral centers within the peptide, a phenomenon known as double stereodifferentiation. pnas.org Research has shown that the chirality of the catalyst often dictates the stereoselectivity, allowing for the controlled synthesis of specific diastereomers. pnas.org This methodology provides a general route for the stereoselective terminal functionalization of peptides and the sequential construction of unnatural oligopeptides. pnas.orglsu.edu

Peptide SubstrateCatalystDiastereomeric Excess (de) (%)Reference
Gly-Gly-l-Phe-OtBu(S,S)-1d65% pnas.org
Gly-Gly-l-Phe-OtBu(R,R)-1d40% pnas.org
Gly-l-Phe-Gly-OtBu(R,R)-1d90% pnas.org

Peptoid Oligomerization (N-Substituted Glycines)

Peptoids, or oligomers of N-substituted glycines, are a class of peptide mimics that have garnered significant interest due to their enhanced proteolytic stability and potential for creating diverse chemical libraries. nih.gov Tert-butyl glycinate is a precursor in the synthesis of specific peptoid monomers, particularly N-tert-butyl glycine (NtBu). acs.orgresearchgate.net

The incorporation of a bulky N-tert-butyl side chain has a profound impact on the peptoid's structure. Due to severe steric hindrance, the tert-butyl group forces the adjacent amide bond to adopt a cis conformation. acs.orgresearchgate.net This conformational control is a powerful tool for designing peptoids with well-defined secondary structures, such as helices. researchgate.net While most peptoids are synthesized on a solid support using a submonomer method, the synthesis of oligomers containing the bulky N-tert-butyl group is often not feasible on solid support. researchgate.net Therefore, a solution-phase submonomer protocol has been developed specifically for accessing N-tert-butyl glycine oligomers. researchgate.netacs.org In other approaches, tert-butyl acrylate (B77674) is reacted with glycine ethyl ester in a Michael addition to form the precursor for N-(3-tert-butoxy-3-oxopropyl) glycine, which can then be polymerized. lsu.edursc.org

Use in Light-Cleavable Auxiliaries for Peptide/Protein Ligations

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins by joining unprotected peptide segments. A major limitation of classic NCL is the requirement for a cysteine residue at the ligation junction. To overcome this, chemical auxiliaries have been developed that can be attached to the N-terminus of a peptide fragment to facilitate ligation at non-cysteine residues, such as glycine. iris-biotech.denih.govresearchgate.net

A notable development in this area is the creation of photocleavable auxiliaries. iris-biotech.dersc.org These auxiliaries mimic the function of an N-terminal cysteine's sulfhydryl group during ligation and can be removed by irradiation with UV light post-ligation. iris-biotech.de One such building block, tBu-SS-Photo(Fmoc)-Gly-OH, is designed to be incorporated in place of a glycine residue. iris-biotech.de This approach significantly expands the possible ligation sites within a protein sequence, as glycine is a common amino acid. iris-biotech.deresearchgate.net The "tBu" in the reagent name refers to a tert-butyl-disulfanyl group, which is part of the auxiliary's structure, highlighting the continued utility of tert-butyl groups in advanced bioconjugation chemistry. The glycine component of the auxiliary is crucial as it provides the backbone structure for attachment to the peptide chain. iris-biotech.dersc.org

Synthesis of Heterocyclic Compounds

Pyrrole (B145914) Derivatives

Tert-butyl glycinate is a valuable starting material for the synthesis of substituted pyrroles, which are important heterocyclic motifs found in many natural products and pharmaceuticals. Specifically, it is used to prepare tert-butyl pyrrole-2-carboxylates. acs.org

One effective method involves the reaction of a zinc-chelated enolate of trifluoroacetylated tert-butyl glycinate with an alkynyl carbene complex. acs.org This reaction proceeds via a 1,4-addition of the enolate to the carbene, followed by cyclization and aromatization to yield the 2,3-disubstituted pyrrole. The use of tert-butyl glycinate is often favored over other esters for its stability and selectivity in various reactions. acs.org This synthetic route tolerates a range of substituents on the starting alkynyl carbene, allowing for the creation of a library of pyrrole derivatives. acs.org Another approach involves a one-pot synthesis from chalcones and glycine esters, where an in-situ generated dihydropyrrole intermediate is oxidized to the corresponding pyrrole. acs.org

Pyrrole DerivativeYield (%)Reference
tert-Butyl 3-Phenyl-1H-pyrrole-2-carboxylate72% acs.org
tert-Butyl 3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylate71% acs.org
tert-Butyl 3-(4-Chlorophenyl)-1H-pyrrole-2-carboxylate73% acs.org
tert-Butyl 3-Cyclopropyl-1H-pyrrole-2-carboxylate57% acs.org

Precursors to β-Lactams and Aziridine (B145994) Carboxylic Acid Derivatives

The synthesis of β-lactams, a core structural motif in many antibiotic drugs, can be achieved through various synthetic routes where tert-butyl glycinate plays a pivotal role. One common strategy is the Staudinger ketene-imine cycloaddition. nih.gov Another powerful method involves the cyclocondensation of chiral ester enolates with imines. nih.gov In these reactions, tert-butyl glycinate, often in the form of its Schiff base, provides the necessary glycine backbone. The tert-butyl ester group serves as a bulky protecting group for the carboxylic acid functionality, preventing unwanted side reactions and allowing for controlled transformations at other parts of the molecule.

Heating β-lactams with tert-butyl glycinate can lead to the ring-opening of the β-lactam, a key step in the synthesis of β-amino acid peptides. researchgate.net In some instances, depending on the substituents on the β-lactam ring, the reaction with tert-butyl glycinate can proceed without ring opening, instead leading to the formation of new lactam derivatives. uni-goettingen.de The "β-lactam synton method" leverages this reactivity, considering β-lactams as cyclized and protected forms of β-amino acids, enabling the synthesis of various β-amino acid derivatives through controlled ring-opening reactions. uni-goettingen.de

Similarly, tert-butyl glycinate is instrumental in the synthesis of aziridine carboxylic acid derivatives. Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are valuable intermediates in organic synthesis. The synthesis of aziridine-2-carboxylic esters, which can be considered both α- and β-amino acid derivatives, has been a subject of interest. ru.nl The aza-Corey-Chaykovsky reaction of N-tert-butanesulfinyl ketimino esters, derived from tert-butyl glycinate, provides a highly diastereoselective route to α-quaternary aziridine-2-carboxylates. researchgate.net These chiral aziridines are precursors to biologically relevant α-quaternary amino esters. researchgate.net

Total Synthesis of Natural Products and Bioactive Molecules

The versatility of tert-butyl glycinate extends to the total synthesis of complex natural products and other bioactive molecules. Its incorporation allows for the stereocontrolled introduction of the glycine unit, which is a common constituent of many biologically active compounds.

Phallotoxins and Virotoxins

Phallotoxins and virotoxins are two families of toxic bicyclic peptides isolated from the death cap mushroom, Amanita phalloides. A key step in the total synthesis of these complex molecules is the asymmetric alkylation of a tert-butyl glycinate Schiff base. researchgate.net This reaction, often catalyzed by a chiral phase-transfer catalyst, allows for the enantioselective synthesis of unnatural α-amino acids that are crucial building blocks for the phallotoxin and virotoxin skeletons. researchgate.netacs.org For instance, the synthesis of the key intermediate, a 4,5-dihydroxy-leucine derivative, is achieved through this method, paving the way for the total synthesis of phalloidin, phallacidin, and other related toxins. researchgate.net

Catalyst SystemProduct Yield (%)Enantiomeric Excess (%)Reference
Copper/(4S,2R)-tBu-PhosferroxUp to 95Not specified researchgate.net
C2-symmetric chiral spirocyclic phase-transfer catalystsUp to 92Up to 98 acs.org

(R)-3-(3,4-Dihydroxyphenyl)alanine

(R)-3-(3,4-Dihydroxyphenyl)alanine, also known as L-DOPA, is a crucial medication for Parkinson's disease. An enantioselective synthesis of this important molecule has been developed starting from tert-butyl glycinate. acs.org The synthesis involves a condensation reaction, followed by hydrolysis to yield the final product. acs.org This approach highlights the utility of tert-butyl glycinate in constructing chiral amino acids with significant therapeutic applications.

Resveratrol (B1683913) Glycinate Derivatives

Resveratrol, a natural polyphenol found in grapes and other plants, has garnered significant attention for its potential health benefits. However, its low bioavailability limits its therapeutic efficacy. etsu.edu To address this, researchers have synthesized various derivatives, including resveratrol glycinate derivatives. etsu.edu By attaching a glycine moiety, often via a tert-butyl protected glycinate, to the resveratrol backbone, the resulting derivative, 4-[(1E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenyl N-[(1,1-dimethylethoxy)carbonyl]-glycinate, was synthesized. etsu.edu This modification aims to improve the physicochemical properties of resveratrol, potentially enhancing its absorption and bioavailability.

Mechanistic Investigations and Computational Studies of Reactions Involving Tert Butyl Glycinate

Reaction Mechanism Elucidation

Understanding the step-by-step progression of reactions involving tert-butyl glycinate (B8599266) is crucial for optimizing catalytic processes and designing more efficient catalysts. Computational methods have been instrumental in dissecting these complex reaction pathways.

The Mannich reaction, a cornerstone for C-C bond formation, frequently utilizes tert-butyl glycinate as a nucleophilic component. Computational studies, predominantly DFT, have been employed to map out the mechanisms and identify key transition states. In the N-quaternized pyridoxal-catalyzed biomimetic Mannich reaction of tert-butyl glycinate with N-diphenylphosphinyl imines, the catalysis is typically described in three stages: formation of an active carbanion complex, addition of the imine, and subsequent hydrolysis sci-hub.seresearchgate.netnih.govacs.orgresearchgate.net. DFT calculations have identified specific transition states, such as TS1' and TS4, that are critical for understanding the stereochemical outcome sci-hub.se. The hydrolysis step is often predicted to be the rate-determining step (RDS) of the catalytic cycle sci-hub.seresearchgate.netnih.govacs.orgresearchgate.net. For instance, in the Mannich reaction of tert-butyl glycinates with N-Boc-imines catalyzed by cyclopropenimines, the rate- and enantio-determining step is suggested to be C–C bond formation within a pre-transition-state complex organic-chemistry.org. Computational analysis also reveals the importance of bifunctional activation modes by catalysts, confirmed by transition state energy barriers researchgate.net.

Table 1: Key Stages in Pyridoxal-Catalyzed Mannich Reaction of tert-Butyl Glycinate

StageDescriptionKey Intermediate/Transition StateRate-Determining Step (predicted)
IFormation of Active Carbanion ComplexIM3-
IIAddition of ImineIM8-
IIIHydrolysis and Catalyst RegenerationTS7Hydrolysis step

Based on findings from sci-hub.seresearchgate.netnih.govacs.orgresearchgate.net.

Catalyst Design Principles and Structure-Activity Relationships

The effectiveness of catalytic systems involving tert-butyl glycinate is heavily influenced by catalyst structure and the nature of the ligands employed.

Ligands play a pivotal role in dictating both the reactivity and the stereochemical outcome of reactions. In palladium-catalyzed allylic alkylations, the specific structure of phosphine (B1218219) ligands, such as BINAP, has been shown to significantly impact the enantioselectivity of the product sci-hub.se. Similarly, in Mannich reactions catalyzed by chiral systems, the choice of chiral ligands or catalyst scaffolds, like N-quaternized pyridoxal (B1214274) derivatives, is paramount for achieving high enantioselectivity and diastereoselectivity sci-hub.seresearchgate.netnih.govacs.orgresearchgate.netorganic-chemistry.orgresearchgate.netresearchgate.net. Structure-activity relationship (SAR) studies on catalysts like cyclopropenimines highlight the critical importance of specific substituents, such as dicyclohexylamino groups, for enhancing both reaction rate and enantioselectivity researchgate.net. Phase-transfer catalysts derived from cinchona alkaloids are extensively used, and their performance is strongly correlated with the identity of the N(1)-arylmethyl substituent mdpi.comresearchgate.netbeilstein-journals.orgnih.govwisconsin.edu.

Table 2: Examples of Ligand Effects on Stereoselectivity in Catalysis

Reaction TypeCatalyst/Ligand TypeSubstrateLigand EffectStereoselectivity (Example)
Mannich ReactionN-quaternized pyridoxaltert-Butyl Glycinate + N-diphenylphosphinyl imineLigand on N-atom of pyridoxalHigh enantioselectivity & diastereoselectivity sci-hub.se
Allylic AlkylationChiral phosphine ligands on Palladiumtert-Butyl glycinate Schiff baseLigand structure (e.g., BINAP)Enantioselectivity sci-hub.se
Aldol (B89426) ReactionCinchona alkaloid-derived PTCsN-(diphenylmethylene)glycine tert-butyl esterN(1)-arylmethyl substituentEnantioselectivity researchgate.net
Mannich ReactionCyclopropeniminetert-Butyl glycinates + N-Boc-iminesDicyclohexylamino substituentsHigh enantio- and diastereocontrol organic-chemistry.org

Non-covalent interactions, including hydrogen bonding, π-π stacking, and ionic interactions, are frequently identified as key drivers for achieving high stereoselectivity in catalytic reactions involving tert-butyl glycinate researchgate.netacs.orgnih.govacs.orgnih.govcam.ac.ukacs.orgmdpi.commdpi.com. In Mannich reactions, hydrogen bonding between catalysts (e.g., thioureas, pyridoxal derivatives) and substrates is crucial for organizing the transition state and dictating stereochemistry sci-hub.seresearchgate.netacs.orgresearchgate.netorganic-chemistry.orgresearchgate.netnih.govmdpi.com. For instance, dual activation models often rely on hydrogen bonding interactions researchgate.net. In phase-transfer catalysis, chiral cations interact with anionic intermediates via electrostatic forces and hydrogen bonding mdpi.comresearchgate.netbeilstein-journals.orgnih.govcam.ac.uk. π-π interactions between catalyst components and substrates also contribute to stabilizing transition states nih.govacs.orgcam.ac.uk. Computational studies are vital for dissecting these interactions and rationalizing the observed selectivity researchgate.netnih.govacs.orgacs.orgmdpi.com.

Theoretical Chemistry Approaches

Theoretical chemistry, particularly DFT, is indispensable for understanding the mechanisms and selectivity of reactions involving tert-butyl glycinate.

DFT calculations are extensively used to elucidate reaction mechanisms, identify transition states, determine energy barriers, and map reaction pathways sci-hub.seresearchgate.netnih.govacs.orgresearchgate.netorganic-chemistry.orgresearchgate.netresearchgate.netnih.govacs.orgmdpi.commdpi.comresearchgate.netresearchgate.netacs.orgrsc.org. Commonly employed DFT functionals include B3LYP-D3 and M06-2X researchgate.netmdpi.com. These computational studies are critical for explaining the origins of enantioselectivity and diastereoselectivity by analyzing transition state structures and the influence of non-covalent interactions sci-hub.seresearchgate.netnih.govacs.orgresearchgate.netorganic-chemistry.orgresearchgate.netresearchgate.netnih.govacs.orgacs.orgmdpi.commdpi.com. Non-covalent interaction (NCI) analysis, often coupled with DFT, provides further insights into the electronic structure and stability of intermediates and transition states acs.orgnih.govacs.orgrsc.org. Other theoretical methods, such as ab initio molecular orbital calculations and molecular dynamics (MD) simulations, are also utilized to investigate reaction mechanisms and solvent effects, respectively researchgate.net. The accuracy of these theoretical predictions relies heavily on the choice of DFT functionals and basis sets mdpi.com. Ultimately, these computational approaches are fundamental for catalyst design and for deepening the understanding of reaction mechanisms, thereby guiding the development of new and improved catalytic systems researchgate.netacs.orgmdpi.com.

Table 3: Computational Methods and Applications in tert-Butyl Glycinate Chemistry

MethodApplicationContext/Example
DFT (e.g., B3LYP-D3, M06-2X)Mechanism elucidation, Transition State Analysis, Free Energy Profiles, Origin of SelectivityMannich reaction, Allylic alkylation sci-hub.seresearchgate.netnih.govacs.orgresearchgate.netnih.govacs.orgmdpi.com
DFT + NCI AnalysisUnderstanding Non-Covalent InteractionsCatalysis, Transition states acs.orgnih.govacs.orgrsc.org
Ab initio MO calculationsMechanistic insightsPhase-transfer catalysis researchgate.net
Molecular Dynamics (MD) SimulationsSolvent effects on reaction pathwaysSN2 reactions
DFT-based Structure-Activity RelationshipCatalyst design, understanding selectivity driversCyclopropenimine catalysts, Mannich reactions researchgate.net

Analytical and Characterization Methodologies in Tert Butyl Glycinate Research

Spectroscopic Analysis of Reaction Products (e.g., NMR, MS, IR)

Spectroscopic methods are fundamental for the structural elucidation of tert-butyl glycinate (B8599266) and the products derived from it. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of tert-butyl glycinate. The proton (¹H) and carbon-13 (¹³C) NMR spectra exhibit characteristic signals corresponding to the distinct chemical environments of the nuclei within the molecule. The tert-butyl group, in particular, provides a strong, sharp singlet in the ¹H NMR spectrum due to the nine equivalent protons, making it an excellent probe for NMR studies, even in large macromolecular complexes. nih.govnih.gov

In the ¹H NMR spectrum of glycine (B1666218) tert-butyl ester hydrochloride, the key resonances are observed for the methylene (B1212753) (CH₂) and tert-butyl ((CH₃)₃C) protons. The ammonium (B1175870) (NH₃⁺) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The ¹³C NMR spectrum provides further structural confirmation, with distinct signals for the carbonyl carbon, the α-carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons. nih.gov

Table 1: Typical NMR Chemical Shifts (δ) for Glycine tert-Butyl Ester Hydrochloride

Nucleus Functional Group Approximate Chemical Shift (ppm) Multiplicity
¹H Methylene (CH₂) ~3.8 Singlet
¹H tert-Butyl ((CH₃)₃) ~1.5 Singlet
¹H Ammonium (NH₃⁺) Variable Broad Singlet
¹³C Carbonyl (C=O) ~168 -
¹³C α-Carbon (CH₂) ~41 -
¹³C Quaternary Carbon (C(CH₃)₃) ~84 -
¹³C Methyl Carbons (CH₃) ~28 -

Note: Chemical shifts are approximate and can vary based on experimental conditions such as the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is invaluable for determining the molecular weight and elemental composition of tert-butyl glycinate and its reaction products. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to transfer the molecules into the gas phase as ions without significant fragmentation. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the mass-to-charge ratio with high accuracy, allowing for the determination of the precise elemental formula. nih.gov For instance, the identity of reaction products involving tert-butyl glycinate can be confirmed by comparing the calculated mass with the experimentally found mass. nih.gov Further structural details can be obtained through tandem mass spectrometry (MS/MS), where the ion of interest is fragmented, and the resulting fragment ions are analyzed to deduce its structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of tert-butyl glycinate and its derivatives shows characteristic absorption bands corresponding to the vibrations of specific bonds. Key vibrational modes include the N-H stretches of the amine group, C-H stretches of the alkyl groups, and the strong C=O stretch of the ester carbonyl group. The presence of the bulky tert-butyl group also gives rise to specific C-H bending vibrations.

Chromatographic Methods for Stereoisomer Separation and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating components in a mixture and are widely used to assess the purity of tert-butyl glycinate and monitor the progress of reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the purity assessment of tert-butyl glycinate and its derivatives. google.com It allows for the separation, identification, and quantification of the main compound from any impurities or unreacted starting materials. In synthetic procedures, HPLC is often used to determine the final product's purity, with results typically reported as a percentage content. google.com For example, after synthesis and purification, the purity of N-protected tert-butyl glycinate products has been determined to be as high as 99.7% by HPLC. google.com While tert-butyl glycinate itself is not chiral, HPLC is a critical technique for separating stereoisomers of more complex molecules, such as unusual amino acids or peptides, that might be synthesized using a tert-butyl glycinate synthon. mdpi.com Chiral stationary phases (CSPs) can be employed to resolve enantiomers and diastereomers, which is crucial in peptide synthesis where racemization can be a side effect. mdpi.com

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective method used primarily for qualitative reaction monitoring. google.com During the synthesis of N-protected tert-butyl glycinate, for example, TLC is used to track the consumption of the starting material (tert-butyl glycinate). google.com The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. google.com It is also used to monitor reaction progress during the synthesis of tert-butyl glycinate itself. google.com

Quantitative Analysis in Reaction Monitoring

Quantitative analysis is crucial for determining the yield and purity of tert-butyl glycinate throughout its synthesis and subsequent reactions.

Techniques like Gas Chromatography (GC) and HPLC are employed for quantitative assessment. For commercially available tert-butyl glycinate, an assay value is often provided, which can be determined by GC. sigmaaldrich.com For instance, a typical purity assay might specify a content of ≥92.5% by GC. sigmaaldrich.com In monitoring synthetic reactions, quantitative analysis helps to optimize reaction conditions and determine the reaction yield. For example, the yield of a tert-butyl glycinate synthesis can be calculated after purification and characterization, with reported yields around 72% and purities of 97%. google.com HPLC is also a key quantitative tool, used to determine the final content of products derived from tert-butyl glycinate with high precision. google.com

Q & A

Q. How should researchers interpret voltammetric data showing non-Nernstian behavior in this compound complexes?

  • Answer: Non-linear E1/2E_{1/2} vs. log[ligand] plots suggest kinetic limitations or mixed adsorption-controlled mechanisms. Augment voltammetry with electrochemical impedance spectroscopy (EIS) to differentiate charge transfer and diffusion contributions. Reference neptunyl-glycinate studies, where reversibility was confirmed via Tafel slope analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.